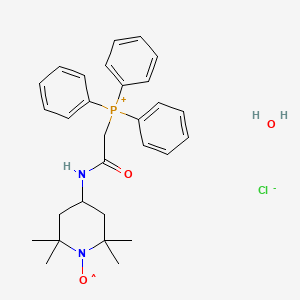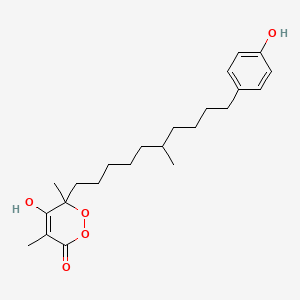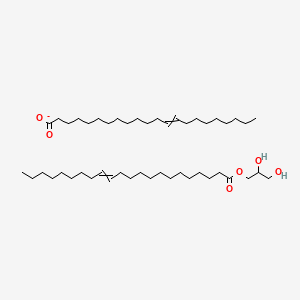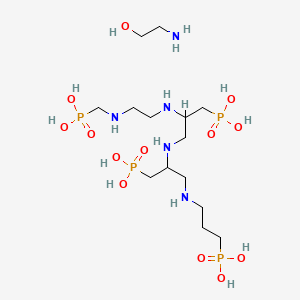
MitoTEMPO (水和物)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MitoTEMPO is a mitochondria-targeted antioxidant that possesses superoxide and alkyl radical scavenging properties . It helps protect against oxidative damage to the mitochondria .
Molecular Structure Analysis
MitoTEMPO (hydrate) has the molecular formula C29H37ClN2O3P . Its molecular weight is 528.0 g/mol . The InChI code and SMILES representation provide more details about its structure .Chemical Reactions Analysis
MitoTEMPO is known to possess superoxide and alkyl radical scavenging properties . It combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium, which allows it to pass through lipid bilayers and accumulate in mitochondria .Physical and Chemical Properties Analysis
MitoTEMPO (hydrate) has a molecular weight of 528.0 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 527.2230327 g/mol . It has a topological polar surface area of 34.3 Ų .Relevant Papers Several papers have been published on MitoTEMPO. For instance, a study found that MitoTEMPO protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons . Another study reported that MitoTEMPO protects against irradiation-induced salivary gland dysfunction . Other papers have also discussed the potential of MitoTEMPO in treating various diseases .
科学的研究の応用
ミトコンドリア標的型抗酸化物質
MitoTEMPO は、ミトコンドリアを標的とする抗酸化物質です . 抗酸化物質であるピペリジンニトロキシド TEMPO と、脂溶性カチオンであるトリフェニルホスホニウムを組み合わせたもので、脂質二重層を通過してミトコンドリアに蓄積することができます .
スーパーオキシドおよびアルキルラジカルスカベンジャー
MitoTEMPO は、スーパーオキシドおよびアルキルラジカルスカベンジング特性を有しています . このため、酸化ストレスとフリーラジカル生物学に関連する研究に役立ちます。
ミトコンドリア機能不全に対する治療効果
MitoTEMPO によるスーパーオキシドスカベンジングのミトコンドリア標的化は、過剰な活性酸素種に起因するさまざまなミトコンドリア機能不全に対する潜在的な治療効果について検討されてきました .
低血糖による認知機能障害
MitoTEMPO は、低血糖による認知機能障害を改善することが判明しています . ペリサイトの消失と血液脳関門の漏出を抑制し、最終的に認知機能の改善につながります .
酸化ストレスの軽減
MitoTEMPO は、さまざまな病気と関連する酸化ストレスを軽減します . ペリサイトの消失とアポトーシスを抑制し、血液脳関門の漏出と神経損傷を軽減します .
1 型糖尿病の潜在的な治療法
インスリン欠乏の状況では、低血糖が認知障害を引き起こす可能性があります . MitoTEMPO は、1 型糖尿病患者における認知機能障害の潜在的な治療法として研究されています
作用機序
Target of Action
MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant . It primarily targets superoxide and alkyl radicals within the mitochondria, acting as a scavenger .
Mode of Action
MitoTEMPO combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows it to pass through lipid bilayers and accumulate in mitochondria . Once inside the mitochondria, MitoTEMPO acts as a superoxide dismutase mimetic, scavenging superoxide and alkyl radicals . This reduces oxidative stress within the mitochondria .
Biochemical Pathways
MitoTEMPO’s action affects several biochemical pathways. It has been shown to reduce oxidative stress-mediated pericyte loss and blood-brain barrier (BBB) leakage . This is achieved by reducing mitochondrial oxidative stress, which is associated with glucose deprivation/reperfusion . Another study showed that MitoTEMPO can alleviate foam cell formation by regulating Nrf2/NLRP3 signaling .
Pharmacokinetics
Its lipophilic cation allows it to pass through lipid bilayers and accumulate in mitochondria , suggesting a high degree of cellular uptake and distribution.
Result of Action
The action of MitoTEMPO leads to several molecular and cellular effects. It reduces mitochondrial oxidative stress, decreases pericyte loss and apoptosis, and attenuates BBB leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, MitoTEMPO has been shown to decrease lipoprotein uptake by inhibiting CD36 expression and suppress foam cell formation by regulating the NLRP3 inflammasome .
Action Environment
The efficacy and stability of MitoTEMPO can be influenced by various environmental factors. For instance, in conditions of severe hypoglycemia, MitoTEMPO has been shown to improve cognitive dysfunction by reducing oxidative stress-mediated pericyte loss and BBB leakage . This suggests that the compound’s action can be particularly beneficial in environments characterized by oxidative stress and mitochondrial dysfunction .
生化学分析
Biochemical Properties
MitoTEMPO (hydrate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its antioxidant properties, where it scavenges superoxide and alkyl radicals .
Cellular Effects
MitoTEMPO (hydrate) has profound effects on various types of cells and cellular processes. It influences cell function by mitigating oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, MitoTEMPO (hydrate) has been shown to improve cognitive function in hypoglycemia-induced cognitive dysfunction models by reducing pericyte loss and blood-brain barrier leakage .
Molecular Mechanism
The mechanism of action of MitoTEMPO (hydrate) is primarily through its antioxidant activity. It exerts its effects at the molecular level by scavenging superoxide and alkyl radicals, thereby reducing oxidative stress . This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, MitoTEMPO (hydrate) continues to exert its antioxidant effects, contributing to the stability of cellular function . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MitoTEMPO (hydrate) can vary with different dosages in animal models. For instance, in a study involving a type 1 diabetes mouse model, MitoTEMPO (hydrate) was shown to improve cognitive function, suggesting a dose-dependent effect .
Metabolic Pathways
MitoTEMPO (hydrate) is involved in metabolic pathways related to oxidative stress. It interacts with enzymes involved in these pathways and can influence metabolic flux or metabolite levels .
Transport and Distribution
MitoTEMPO (hydrate) is transported and distributed within cells and tissues by passing through lipid bilayers due to the presence of the lipophilic cation triphenylphosphonium . This allows it to accumulate in mitochondria .
Subcellular Localization
The subcellular localization of MitoTEMPO (hydrate) is primarily in the mitochondria, due to its mitochondria-targeting properties . This localization can influence its activity or function, contributing to its antioxidant effects .
特性
InChI |
InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJCDXYZBOVGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









